Benzyl N-{5-azaspiro[2.3]hexan-1-YL}carbamate
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Overview
Description
Benzyl N-{5-azaspiro[2.3]hexan-1-YL}carbamate is a chemical compound with the molecular formula C13H16N2O2. It is known for its unique spirocyclic structure, which consists of a six-membered ring fused to a five-membered ring containing a nitrogen atom.
Scientific Research Applications
Benzyl N-{5-azaspiro[2.3]hexan-1-YL}carbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of “Benzyl N-{5-azaspiro[2.3]hexan-1-YL}carbamate” is not specified in the search results. The biological activity of a compound depends on its structure and the target it interacts with in the body. Without specific information, it’s difficult to predict the mechanism of action .
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl N-{5-azaspiro[2.3]hexan-1-YL}carbamate typically involves the reaction of benzyl chloroformate with 5-azaspiro[2.3]hexane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The product is then purified using column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and minimize impurities. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Benzyl N-{5-azaspiro[2.3]hexan-1-YL}carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium azide or thiols in polar aprotic solvents.
Major Products Formed
Oxidation: Oxides and carboxylic acids.
Reduction: Amines and alcohols.
Substitution: Azides, thiols, and other substituted derivatives.
Comparison with Similar Compounds
Similar Compounds
- Benzyl N-{5-azaspiro[2.3]hexan-1-yl}carbamate 2,2,2-trifluoroacetate
- This compound hydrochloride
Uniqueness
This compound stands out due to its unique spirocyclic structure, which imparts distinct chemical and biological properties. This structural feature allows it to interact with molecular targets in ways that similar compounds may not, making it a valuable compound for research and development .
Properties
IUPAC Name |
benzyl N-(5-azaspiro[2.3]hexan-2-yl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c16-12(15-11-6-13(11)8-14-9-13)17-7-10-4-2-1-3-5-10/h1-5,11,14H,6-9H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEBXSECROFKGBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C12CNC2)NC(=O)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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